Dorzolamide

描述

准备方法

合成路线和反应条件: 多佐拉米的合成涉及多个关键步骤。 其中一种主要方法包括使用过酸、叔丁基过氧化氢或过氧化氢等氧化剂氧化羟基磺酰胺中间体 . 该过程还涉及使用羧酸分离多佐拉米的顺式和反式异构体 .

工业生产方法: 在工业环境中,多佐拉米盐酸盐通过将羟丙基甲基纤维素与水在 70-90°C 下混合制备,然后进行灭菌、冷却和过滤 . 然后将多佐拉米盐酸盐与缓冲剂、渗透压调节剂和水在 40-70°C 下混合,然后进行过滤和将 pH 值调整至 5.5-5.8 .

化学反应分析

反应类型: 多佐拉米会发生多种化学反应,包括氧化、还原和取代。 例如,使用过氧化氢将硫化物氧化为砜是其合成中的一个关键步骤 .

常用试剂和条件:

氧化: 过氧化氢、过酸、叔丁基过氧化氢。

主要产物: 这些反应产生的主要产物是多佐拉米盐酸盐,它被用于眼药水 .

科学研究应用

Ocular Hypertension and Glaucoma Management

Dorzolamide is most recognized for its role in treating ocular hypertension and open-angle glaucoma. Clinical trials have demonstrated its effectiveness in significantly lowering IOP. For instance, a study reported that mean IOP decreased from 27.1 mm Hg at baseline to 23.5 mm Hg after four weeks of treatment, showcasing a reduction of approximately 13.3% compared to placebo . The drug is often used alone or in combination with other medications, such as timolol, to enhance therapeutic outcomes.

Combination Therapy

The fixed-dose combination of this compound and timolol has shown superior efficacy compared to either agent used alone. Research indicates that this combination not only lowers IOP but also improves ocular blood flow, which is crucial for preserving optic nerve health in glaucoma patients . Additionally, the combination has been associated with improved patient adherence due to reduced dosing frequency.

Preoperative Use

This compound has been investigated for its potential preoperative benefits in patients undergoing cataract surgery or laser procedures. It has been shown to prevent spikes in IOP following neodymium-doped yttrium aluminum garnet (Nd:YAG) laser capsulotomy, thus enhancing surgical outcomes .

Acanthamoeba Keratitis Treatment

Recent studies have explored this compound's antiamoebic properties against Acanthamoeba castellanii, the causative agent of Acanthamoeba keratitis. In vitro studies suggest that this compound may have additive effects when used alongside systemic acetazolamide, providing a potential therapeutic avenue for this challenging condition .

Research on Pharmacokinetics

Pharmacokinetic studies have shown that this compound achieves higher concentrations in ocular tissues compared to other carbonic anhydrase inhibitors like brinzolamide. This characteristic may contribute to its enhanced efficacy in lowering IOP and improving ocular health in patients with glaucoma .

Case Study 1: Efficacy in Glaucoma Patients

A double-masked, randomized controlled trial involving 48 patients demonstrated that this compound effectively reduced IOP over four weeks without significant adverse effects. The study highlighted the drug's safety profile, with no clinically significant changes observed in systemic parameters .

Case Study 2: Combination Therapy Outcomes

In a comparative study of the this compound/timolol fixed combination versus monotherapy, patients receiving the combination experienced greater reductions in IOP and improved ocular blood flow metrics. This finding supports the use of fixed combinations for enhanced therapeutic efficacy .

Summary Table of this compound Applications

作用机制

多佐拉米通过抑制眼睛睫状体上皮中的碳酸酐酶 II 和 IV 来发挥作用 . 这种抑制减少了肾小管中氢离子的分泌,导致肾脏对钠、钾、碳酸氢盐和水的排泄增加 . 因此,房水的产生减少,从而降低眼压 .

类似化合物:

拉坦前列素: 另一种用于治疗青光眼和眼压升高的眼药水.

布林佐拉米: 一种类似于多佐拉米的碳酸酐酶抑制剂,用于相同的适应症.

比马前列素: 一种用于青光眼和眼压升高的眼药水.

比较: 多佐拉米在抑制碳酸酐酶而不引起明显全身副作用方面是独一无二的,这与口服碳酸酐酶抑制剂不同 . 对于对眼用 β 受体阻滞剂反应不足的患者,它通常是首选 . 与拉坦前列素和比马前列素相比,多佐拉米的作用机制不同,它侧重于减少房水的产生而不是增加其流出 .

相似化合物的比较

Latanoprost: Another ophthalmic solution used to treat glaucoma and ocular hypertension.

Brinzolamide: A carbonic anhydrase inhibitor similar to dorzolamide, used for the same indications.

Bimatoprost: An ophthalmic solution used for glaucoma and ocular hypertension.

Comparison: this compound is unique in its ability to inhibit carbonic anhydrase without causing significant systemic side effects, unlike oral carbonic anhydrase inhibitors . It is often preferred for patients who are insufficiently responsive to ophthalmic beta-blockers . Compared to latanoprost and bimatoprost, this compound has a different mechanism of action, focusing on reducing aqueous humor production rather than increasing its outflow .

生物活性

Dorzolamide is a carbonic anhydrase inhibitor primarily used to lower intraocular pressure (IOP) in conditions like glaucoma and ocular hypertension. Its mechanism involves inhibiting the enzyme carbonic anhydrase II (CA-II), which plays a crucial role in bicarbonate production and fluid transport in the eye. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical studies, and potential applications beyond its traditional use.

This compound selectively inhibits CA-II, exhibiting a 4000-fold higher affinity for this isoenzyme compared to CA-I. By reducing bicarbonate ion production, this compound decreases sodium and fluid transport in the ciliary processes of the eye, leading to a reduction in aqueous humor secretion and consequently lowering IOP .

| Enzyme | Affinity | Effect |

|---|---|---|

| Carbonic Anhydrase II (CA-II) | High (4000-fold) | Inhibition of bicarbonate production |

| Carbonic Anhydrase I (CA-I) | Low | Minimal effect on aqueous humor secretion |

Intraocular Pressure Reduction

Clinical trials demonstrate that this compound effectively lowers IOP. In a study involving patients with open-angle glaucoma, this compound reduced mean IOP from 27.1 mm Hg to 23.5 mm Hg after 4 weeks of treatment, representing a 13.3% decrease .

Table 2: IOP Changes with this compound Treatment

| Time Point | Baseline IOP (mm Hg) | Post-Treatment IOP (mm Hg) | % Change |

|---|---|---|---|

| Morning Trough | 27.1 | 23.5 | -13.3% |

| Peak Activity | 26.8 | 21.8 | -18.4% |

Corneal Thickness Effects

In patients with compromised corneal endothelium, this compound significantly increased central corneal thickness (CCT) by an average of 26.3 μm compared to only 3.3 μm in the placebo group over four weeks .

Table 3: Changes in Central Corneal Thickness (CCT)

| Group | CCT Change (μm) | 95% Confidence Interval |

|---|---|---|

| This compound | 26.3 | 8.8 to 43.7 |

| Placebo | 3.3 | -0.5 to 7.1 |

Antibacterial Activity

Recent research has revealed that this compound exhibits potent antibacterial activity against vancomycin-resistant enterococci (VRE). In vitro studies showed that this compound inhibited growth at concentrations ranging from 1 µg/mL to 8 µg/mL , demonstrating significant synergy with gentamicin against VRE strains .

Case Study: Efficacy Against VRE

In an animal model, this compound treatment resulted in a reduction of VRE burden in fecal samples by up to 99.99% after five days . This suggests potential for repurposing this compound in treating bacterial infections.

Safety Profile

This compound is generally well-tolerated, with common side effects including transient local burning or stinging and a bitter taste . Clinical studies report no significant changes in systemic safety parameters when administered topically .

Table 4: Common Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Bitter taste | ~10% |

| Local burning/stinging | ~20% |

| Conjunctivitis | ~12% |

属性

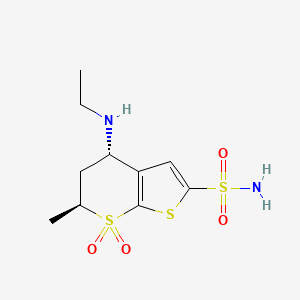

IUPAC Name |

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUPMFITXYVAF-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022960 | |

| Record name | Dorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dorzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.99e-01 g/L | |

| Record name | Dorzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure. | |

| Record name | Dorzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

120279-96-1 | |

| Record name | Dorzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorzolamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dorzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283 - 285 °C | |

| Record name | Dorzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dorzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。